molecular formula C11H12O4 B152778 Methyl 3-(2-methoxyphenyl)-3-oxopropanoate CAS No. 54177-02-5

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No. B152778
CAS RN: 54177-02-5
M. Wt: 208.21 g/mol
InChI Key: OEIWRCBBMGTEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602895B2

Procedure details

Bis-(trimethylsilyl)amine (158.2 mL, 0.750 mol) was dissolved in 150 mL of THF and cooled to −78° C. with the aid of a dry ice/acetone bath. N-butyl lithium (2.5 M in hexane, 300 mL, 0.750 mol) was introduced via cannula into the system and stirred at that temperature for 20 min. 4-methoxy acetophenone (51.20 g, 0.340 mol) was added via a solid addition funnel and stirred at −78° C. for 3 h. Dimethylcarbonate (87.0 mL, 1.02 mol) was added via cannula and the system allowed to stir overnight with warming to room temperature. The solution was acidified with 10% HCl, diluted with 1 liter of EtOAc and washed three times with 400 mL of 10% HCl. The organics were dried over MgSO4, filtered through a silica gel plug and the volatiles removed in vacuum. The title compound was obtained as a viscous brown oil (65.09 g, 91.7%) MS (NH3-DCI) 347.9 (M+H)+.
Quantity
158.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
51.2 g
Type
reactant
Reaction Step Three
Quantity
87 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Yield
91.7%

Identifiers

REACTION_CXSMILES
C[Si](N[Si](C)(C)C)(C)C.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][C:16](OC)=[CH:15][CH:14]=1)=[O:12].[CH3:21][O:22][C:23](=[O:26])OC.Cl.C1C[O:31][CH2:30]C1>CCOC(C)=O>[CH3:21][O:22][C:23](=[O:26])[CH2:10][C:11]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[O:31][CH3:30])=[O:12]

Inputs

Step One
Name
Quantity
158.2 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
N-butyl lithium
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
51.2 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Step Four
Name
Quantity
87 mL
Type
reactant
Smiles
COC(OC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with warming to room temperature
WASH
Type
WASH
Details
washed three times with 400 mL of 10% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(CC(=O)C1=C(C=CC=C1)OC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 65.09 g
YIELD: PERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.